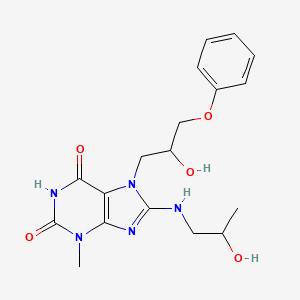

7-(2-hydroxy-3-phenoxypropyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

This compound is a purine-2,6-dione derivative characterized by a 2-hydroxy-3-phenoxypropyl group at the N7 position and a 2-hydroxypropylamino substituent at the C8 position. Its structural complexity arises from the combination of hydrophilic (hydroxy groups) and lipophilic (phenoxy) moieties, which may influence solubility, receptor binding, and metabolic stability.

Properties

IUPAC Name |

7-(2-hydroxy-3-phenoxypropyl)-8-(2-hydroxypropylamino)-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O5/c1-11(24)8-19-17-20-15-14(16(26)21-18(27)22(15)2)23(17)9-12(25)10-28-13-6-4-3-5-7-13/h3-7,11-12,24-25H,8-10H2,1-2H3,(H,19,20)(H,21,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJEVMAPFZAHTRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)NC(=O)N2C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 7-(2-hydroxy-3-phenoxypropyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative notable for its complex structure and potential biological activities. This article explores its biochemical interactions, therapeutic potentials, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a purine core with various functional groups that enhance its solubility and biological activity. The molecular formula is , with a molecular weight of approximately 389.4 g/mol. Its structure includes hydroxyl and phenoxy substituents, which are critical for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets, including enzymes and receptors involved in cellular signaling pathways. It has shown potential as a modulator of adenosine receptors and as an inhibitor of certain enzymes, which could be beneficial in treating diseases such as cancer and viral infections.

In Vitro Studies

Research has demonstrated that the compound exhibits significant inhibitory effects against specific enzymes linked to metabolic pathways. Notably, studies have indicated that it can act as a dual-target ligand, potentially affecting both adenosine receptors and monoamine oxidases .

Case Studies

- Antiviral Activity : In studies evaluating its antiviral properties, the compound exhibited promising results against Hepatitis C Virus (HCV) with effective concentrations (EC50) lower than 10 μM. This suggests a potential therapeutic role in antiviral drug development .

- Anticancer Potential : The compound's structural similarity to known antimetabolites indicates its potential use in cancer therapy. Preliminary findings suggest it may inhibit cell proliferation in certain cancer cell lines, although further studies are needed to confirm these effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the purine ring or the substituents can significantly alter its efficacy:

| Modification | Structural Change | Effect on Activity |

|---|---|---|

| Hydroxyl Group Addition | Addition at position 2 | Increased solubility and receptor binding affinity |

| Phenoxy Substituent | Variations in phenoxy chain length | Enhanced interaction with target proteins |

| Amino Group Variation | Different alkyl chains on amino group | Altered enzyme inhibition potency |

These modifications highlight the importance of functional group positioning in enhancing the compound's therapeutic profile.

Comparative Analysis

To further understand the unique properties of this compound, a comparison with structurally similar purine derivatives reveals varying biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 7-Methylxanthine | Methylated purine | Mild stimulant |

| 8-Aminoguanosine | Amino group at position 8 | Potential antiviral |

| 2-Aminopurine | Amino group at position 2 | Antimetabolite in cancer therapy |

This table illustrates the diversity within purine derivatives and emphasizes the unique profile of This compound .

Scientific Research Applications

Biological Activities

The compound exhibits significant biological activities, which are primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Some of the notable applications include:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in certain cancer cell lines by modulating signaling pathways involved in tumor growth .

- Neuroprotective Effects : Research indicates potential neuroprotective properties, possibly through the modulation of neurotransmitter systems or inhibition of neuroinflammatory processes.

- Antimicrobial Properties : The compound has shown activity against various microbial strains, indicating potential use in developing new antimicrobial agents .

Case Study 1: Anticancer Research

A study examined the effects of 7-(2-hydroxy-3-phenoxypropyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione on human breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response .

Case Study 2: Neuroprotection

In a model of neurodegeneration, the compound was administered to rodents subjected to oxidative stress. Results indicated reduced neuronal death and improved cognitive function, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 3: Antimicrobial Activity

In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited inhibitory effects at concentrations as low as 50 µg/mL, suggesting its potential as a lead compound for antibiotic development .

Comparison with Similar Compounds

Key Observations :

- The main compound uniquely combines a phenoxypropyl chain (N7) with a 2-hydroxypropylamino group (C8), balancing hydrophilicity and aromaticity.

- Compound 15 () replaces the hydroxyalkyl chains with aromatic groups, suggesting distinct binding interactions (e.g., π-π stacking).

Physicochemical Properties

Limited data are available for direct comparisons, but inferences can be drawn from substituent effects:

Notes:

- The main compound’s hydroxypropyl and phenoxy groups may confer intermediate solubility compared to highly lipophilic analogs like the chlorobenzyl derivative .

- Compound 15 () has a higher melting point (164°C) due to crystallinity from aromatic stacking, whereas hydroxy-containing analogs likely exhibit lower melting points.

Key Notes and Limitations

Data Gaps : Biological activity and pharmacokinetic data for the main compound are absent in the provided evidence; further in vitro assays are required.

SAR Trends : Hydroxyalkyl chains (C8) may enhance water solubility but reduce CNS penetration compared to aromatic substituents .

Synthetic Challenges: Steric hindrance from the N7 phenoxypropyl group may complicate purification, as seen in analogs requiring column chromatography .

Q & A

Q. What synthetic methodologies are recommended for preparing this purine-dione derivative, and how can reaction conditions be optimized?

- Methodological Answer : A stepwise approach is advised: (i) Core scaffold assembly : Begin with xanthine derivatives (e.g., 3-methylxanthine) as the base structure. Introduce hydroxypropyl and phenoxypropyl substituents via nucleophilic substitution or alkylation reactions under inert atmospheres (argon/nitrogen) to minimize oxidation . (ii) Condition optimization : Use kinetic studies (e.g., varying temperature: 60–100°C, solvent polarity: DMF vs. THF) to maximize yield. Monitor intermediates via TLC or HPLC (C18 column, acetonitrile/water mobile phase) . (iii) Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) to isolate the target compound.

Q. How should researchers characterize the structural integrity of this compound, particularly its stereochemistry?

- Methodological Answer : Use a combination of: (i) NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., hydroxypropyl proton shifts at δ 3.5–4.0 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals from phenoxy groups . (ii) Mass spectrometry : High-resolution ESI-MS for molecular ion validation (expected m/z ~435.4). (iii) X-ray crystallography : If single crystals are obtainable (slow evaporation from DMSO), compare bond lengths/angles with analogous purine-diones .

Advanced Research Questions

Q. How can computational modeling predict this compound’s reactivity or biological interactions?

- Methodological Answer : (i) Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets . (ii) Molecular docking : Simulate binding affinities to adenosine receptors (PDB: 4UHR) using AutoDock Vina. Parameterize hydroxypropyl groups as flexible side chains . (iii) MD simulations : Assess stability in aqueous environments (GROMACS, CHARMM force field) over 100-ns trajectories to evaluate conformational changes .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar purine-diones?

- Methodological Answer : (i) Meta-analysis : Systematically compare datasets (e.g., IC50 values) using tools like RevMan, adjusting for variables (cell lines, assay protocols) . (ii) Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying phenoxy chain lengths) to isolate substituent effects. Test in standardized assays (e.g., cAMP inhibition in HEK293 cells) . (iii) Mechanistic studies : Use fluorescent probes (e.g., Ca²⁺-sensitive dyes) to differentiate receptor-mediated vs. off-target effects .

Q. How can researchers design experiments to investigate degradation pathways under physiological conditions?

- Methodological Answer : (i) Forced degradation : Expose the compound to pH extremes (1.2 HCl, 8.0 NaOH), heat (40–60°C), and UV light (254 nm). Monitor via LC-MS/MS (Q-TOF) for hydrolyzed or oxidized products . (ii) Enzymatic stability : Incubate with liver microsomes (human/rat) and NADPH. Quantify parent compound depletion using UPLC-PDA at 265 nm . (iii) Metabolite identification : Use HR-MS/MS with collision-induced dissociation (CID) to fragment ions and map metabolic pathways (e.g., hydroxylation at C8) .

Experimental Design & Data Analysis

Q. What controls and replicates are critical for ensuring reproducibility in bioassays involving this compound?

- Methodological Answer : (i) Positive/Negative controls : Include known adenosine receptor agonists (e.g., NECA) and antagonists (e.g., CGS-15943) in dose-response assays . (ii) Technical replicates : Perform triplicate measurements for each concentration (e.g., 0.1–100 µM) to calculate SEM. (iii) Blinding : Randomize sample IDs during data collection to minimize bias in high-throughput screens .

Q. How should researchers address solubility limitations in in vitro studies?

- Methodological Answer : (i) Solvent screening : Test DMSO (≤0.1% v/v), cyclodextrins (e.g., HP-β-CD), or PEG-400 for solubility enhancement. Measure via nephelometry . (ii) Prodrug design : Synthesize phosphate or acetylated derivatives to improve aqueous solubility. Hydrolyze in situ using esterases . (iii) Nanoparticle formulation : Encapsulate in PLGA nanoparticles (solvent evaporation method) and characterize size (DLS) and drug loading (UV-Vis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.